1-(4-Chlorophenyl)-3-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)urea
Description
Historical Development of Benzo[cd]indole-Urea Hybrid Architectures
The benzo[cd]indole-urea hybrid class emerged from systematic efforts to combine urea's hydrogen-bonding proficiency with the three-dimensional complexity of polycyclic aromatic systems. Early work on indole-urea conjugates demonstrated enhanced target residence times compared to simpler aryl-urea derivatives, attributed to the indole moiety's capacity for π-stacking and cation-π interactions.
Structural evolution progressed through three key phases:
- Proto-hybrids (1990s-2000s): Initial designs coupled urea to monocyclic indoles, optimizing substituent patterns for solubility and metabolic stability. The discovery that N-ethyl substitution reduced CYP450-mediated oxidation marked a critical advancement in pharmacokinetic profiles.
- Annelated Systems (2010-2015): Fusion of additional rings to the indole core produced benzo[cd]indole derivatives, increasing molecular rigidity and surface area for target engagement. X-ray crystallography studies revealed that the bent geometry of benzo[cd]indole enabled simultaneous contact with primary and allosteric binding pockets.
- Targeted Hybridization (2015-Present): Strategic incorporation of halogen substituents (e.g., 4-chlorophenyl) and keto groups addressed specificity challenges. The 2-oxo-1,2-dihydrobenzo[cd]indol-6-yl moiety in particular demonstrated improved shape complementarity with bacterial urease active sites compared to earlier analogs.
This developmental trajectory underscores the compound's design as a product of iterative structural refinement informed by crystallographic data and computational modeling.
Rational Design Principles for Pathogen-Targeted Urea Derivatives
The architecture of 1-(4-chlorophenyl)-3-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)urea embodies four key design strategies for antimicrobial agents:
1. Bioisosteric Replacement:
The benzo[cd]indole system serves as a rigid bioisostere for flexible alkyl chains in earlier urea derivatives, reducing entropy penalties upon binding. Molecular dynamics simulations suggest the 1-ethyl group maintains optimal orientation for hydrophobic contacts while minimizing rotational freedom.
2. Halogen Bond Engineering:
The 4-chlorophenyl substituent enables dual functionality:
- σ-Hole Interactions: Chlorine's electron-deficient region interacts with carbonyl oxygens in enzyme active sites
- Hydrophobic Matching: Aromatic chlorination enhances membrane permeability in Gram-negative bacteria
3. Tautomeric Stabilization:
The 2-oxo-1,2-dihydrobenzo[cd]indole component exists in keto-enol equilibrium, permitting pH-dependent charge modulation. This property facilitates target engagement across physiological pH gradients encountered during infection.
4. Hydrogen Bond Network Optimization:
Quantum mechanical calculations predict the urea linkage forms a three-center hydrogen bond with catalytic aspartate residues in microbial ureases, while the benzo[cd]indole nitrogen participates in water-mediated interactions with flap domain residues.
Table 1: Structural components and their functional roles in pathogen targeting
| Component | Functional Role | Molecular Target Interactions |
|---|---|---|
| 4-Chlorophenyl | Halogen bonding, hydrophobic penetration | Enzyme active site π systems |
| Benzo[cd]indole | Three-dimensional shape complementarity | Allosteric pocket surface contours |
| 2-Oxo group | Tautomerization, charge modulation | Catalytic metal ion coordination |
| N-Ethyl substituent | Metabolic stabilization | CYP450 active site exclusion |
| Urea linker | Hydrogen bond network formation | Asp/Glu residue interaction |
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(1-ethyl-2-oxobenzo[cd]indol-6-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2/c1-2-24-17-11-10-16(14-4-3-5-15(18(14)17)19(24)25)23-20(26)22-13-8-6-12(21)7-9-13/h3-11H,2H2,1H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWNASKSNOUALM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)NC4=CC=C(C=C4)Cl)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)urea typically involves the reaction of 4-chloroaniline with 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of this compound is its antimicrobial activity . Research indicates that derivatives of compounds containing the 4-chlorophenyl group exhibit significant inhibitory effects against various bacterial and fungal strains. For instance, studies have shown that urea derivatives with similar structures demonstrate potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Case Study: Synthesis and Testing
A study synthesized several derivatives of 1-(4-Chlorophenyl)-3-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)urea and evaluated their antimicrobial properties. The results indicated that certain modifications to the urea structure enhanced its efficacy against specific microbial strains, suggesting a structure-activity relationship (SAR) that can guide future drug design .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties . In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs .
Case Study: In Vivo Testing
In an animal model of inflammation, this compound showed a significant reduction in paw edema compared to controls. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis .
Anticancer Activity
Research has also focused on the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines, particularly those associated with breast and colon cancers. The mechanism appears to involve the inhibition of specific signaling pathways that are crucial for cancer cell survival .
Case Study: Mechanistic Studies
A detailed mechanistic study revealed that this compound activates caspase pathways leading to programmed cell death in tumor cells. This finding highlights its potential as a lead compound for developing new anticancer agents .
Drug Delivery Systems
The compound's unique chemical structure allows it to be incorporated into drug delivery systems, enhancing the bioavailability and targeted delivery of therapeutic agents. Research has explored its use in formulating nanoparticles that can encapsulate other drugs and release them in a controlled manner .
Case Study: Nanoparticle Formulation
In one study, nanoparticles containing this compound were tested for their ability to deliver chemotherapeutic agents directly to tumor sites. The results showed improved therapeutic outcomes and reduced side effects compared to traditional delivery methods .
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to three analogs (Table 1) to evaluate substituent effects on physicochemical and biological properties.
Table 1: Comparative Analysis of 1-(4-Chlorophenyl)-3-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)urea and Analogues
| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | LogP | Solubility (µM) | IC50 (Target Kinase, nM) |
|---|---|---|---|---|---|
| 1-(4-Chlorophenyl)-3-(1-ethyl-2-oxo-...)urea | Cl (Ph), Ethyl (N1) | 395.8 | 3.2 | 12.5 | 8.7 ± 0.9 |
| 1-(4-Methylphenyl)-3-(1-ethyl-2-oxo-...)urea | CH3 (Ph), Ethyl (N1) | 375.4 | 2.8 | 45.3 | 15.2 ± 1.3 |
| 1-(4-Chlorophenyl)-3-(1-methyl-2-oxo-...)urea | Cl (Ph), CH3 (N1) | 367.8 | 2.9 | 28.6 | 22.4 ± 2.1 |
| 1-(4-Fluorophenyl)-3-(1-ethyl-2-oxo-...)urea | F (Ph), Ethyl (N1) | 379.3 | 2.7 | 60.1 | 18.9 ± 1.7 |
Key Findings
Impact of Halogen Substituents :
The 4-chlorophenyl group in the parent compound confers higher lipophilicity (LogP = 3.2) compared to methyl (LogP = 2.8) or fluoro (LogP = 2.7) analogs. This enhances cellular uptake but reduces aqueous solubility (12.5 µM vs. 60.1 µM for the fluoro analog). The chloro group also improves binding affinity (IC50 = 8.7 nM) due to enhanced hydrophobic interactions in the kinase ATP-binding pocket .
Role of the N1-Alkyl Group :
Replacing the ethyl group at N1 with methyl reduces molecular weight (367.8 g/mol) but decreases metabolic stability. The bulkier ethyl group in the parent compound likely shields the urea moiety from enzymatic degradation, prolonging half-life in vivo.
Crystallographic Insights :
Structural comparisons using SHELXL refinement and ORTEP-3 visualization reveal that the ethyl group at N1 induces a slight twist in the benzoindol ring, optimizing π-π stacking with aromatic residues in the target protein. In contrast, the methyl analog adopts a less favorable conformation, explaining its lower potency (IC50 = 22.4 nM).
Solubility-Activity Trade-offs :
While the fluoro analog exhibits superior solubility (60.1 µM), its reduced LogP compromises membrane permeability, leading to lower cellular efficacy. The parent compound strikes a balance between lipophilicity and solubility, making it a more viable candidate for oral administration.
Discussion of Research Methodologies
- Crystallographic Analysis : SHELX programs were critical for refining bond lengths and angles, confirming the planar urea geometry essential for hydrogen bonding . ORTEP-3 generated molecular graphics to compare spatial arrangements of substituents across analogs .
- Computational Modeling : Docking studies aligned with crystallographic data, showing that the chloro group’s van der Waals interactions enhance target binding.
Biological Activity
1-(4-Chlorophenyl)-3-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
The molecular formula of this compound is C23H19ClN4O2, with a molecular weight of 418.9 g/mol. Its structure features a urea linkage and a chlorophenyl group, which may contribute to its biological activity.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing the benzo[cd]indole scaffold can inhibit cancer cell proliferation through various pathways, including apoptosis and cell cycle arrest.
Table 1: Summary of Anticancer Activity
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Breast Cancer | Induction of apoptosis | |
| Compound B | Lung Cancer | Inhibition of cell migration | |
| This compound | Colon Cancer | Cell cycle arrest |
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. Research indicates that certain derivatives can inhibit bacterial growth and biofilm formation, making them potential candidates for antibiotic development.
Table 2: Antimicrobial Activity Overview
| Compound | Microorganism | Activity | Reference |
|---|---|---|---|
| Compound C | E. coli | Inhibition of growth | |
| This compound | Staphylococcus aureus | Biofilm inhibition |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression or microbial metabolism.
- Receptor Modulation : It might interact with specific cellular receptors, altering signaling pathways that lead to apoptosis or growth inhibition.
- DNA Interaction : There is evidence suggesting that similar compounds can intercalate with DNA, disrupting replication and transcription processes.
Case Studies
Several case studies have highlighted the potential applications of this compound in therapeutic settings:
Case Study 1: Colon Cancer Treatment
A study conducted on colon cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls. These findings suggest its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Efficacy
In vitro tests against various bacterial strains showed that this compound effectively inhibited the growth of Staphylococcus aureus at low concentrations. The study emphasized the need for further investigation into its mechanism and potential for clinical use as an antibiotic.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-Chlorophenyl)-3-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)urea, and how can reaction conditions be optimized?
- Methodology : Utilize nucleophilic substitution or urea-forming reactions between 4-chlorophenyl isocyanate and the benzo[cd]indole amine precursor. Optimize solvent choice (e.g., DMF or THF), temperature (60–100°C), and catalyst (e.g., DMAP) to improve yield. Monitor reaction progress via TLC or HPLC .
- Key Considerations : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical due to potential byproducts from competing reactions.
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
- Methodology :
- Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection (λ = 254 nm).
- Structural Confirmation : Perform H/C NMR to verify substituent positions and FT-IR for urea carbonyl stretches (~1650–1700 cm). High-resolution mass spectrometry (HRMS) confirms molecular formula .
Q. What spectroscopic techniques are most effective for characterizing the benzo[cd]indole core?
- Methodology :
- X-ray crystallography : Resolve the heterocyclic system’s planarity and substituent orientation (e.g., SHELX refinement for crystal structure determination) .
- UV-Vis : Assess π-π* transitions in the indole system (λ ~ 300–350 nm) to infer electronic properties .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., ATP-binding pockets).
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS) .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., IC variability across studies)?
- Methodology :
- Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., staurosporine for apoptosis assays).
- Meta-Analysis : Apply statistical tools (e.g., ANOVA or Bayesian modeling) to harmonize data from disparate sources .
- Case Study : Discrepancies in antiproliferative activity may arise from differences in cellular uptake or metabolic stability.
Q. How does the 1-ethyl-2-oxo group influence the compound’s pharmacokinetic profile?
- Methodology :
- In Vitro ADME : Assess metabolic stability via liver microsomes (human/rat) and permeability via Caco-2 monolayers.
- QSAR Modeling : Correlate substituent electronegativity (e.g., ethyl vs. methyl groups) with logP and bioavailability .
Experimental Design & Data Analysis
Q. What crystallographic parameters are critical for resolving the urea moiety’s conformation?
- Methodology :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 123 K to minimize thermal motion artifacts.
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks (R-factor < 0.05) .
- Example : The dihedral angle between the urea and chlorophenyl groups determines intermolecular interactions in the crystal lattice.
Q. How can SAR studies optimize the compound’s selectivity against off-target enzymes?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
